molecular formula C7H8N2O5 B1673377 Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate CAS No. 23705-85-3

Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate

Cat. No.: B1673377
CAS No.: 23705-85-3
M. Wt: 200.15 g/mol
InChI Key: FBZGCRCSPADZHL-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O5. It is a white to tan solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring substituted with hydroxy and carboxylate groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate typically involves the reaction of 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The pyrazole ring structure also contributes to its binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both hydroxy and carboxylate groups on the pyrazole ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and biological interactions compared to similar compounds .

Properties

IUPAC Name

dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-13-6(11)3-5(10)4(9-8-3)7(12)14-2/h10H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZGCRCSPADZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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